6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
6-butyl-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-3-9-19-10-12-13(15(19)20)14(18-16(21)17-12)11-7-5-4-6-8-11/h4-8,14H,2-3,9-10H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPIEPTUDHZQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials such as butylamine and phenylhydrazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and real-time monitoring of reaction parameters can help optimize the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Generation of substituted pyrrolopyrimidines with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, 6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has shown potential in various biological assays
Medicine: In medicine, this compound has been investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antiviral, or anticancer effects, making it a candidate for therapeutic applications.
Industry: Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit the activity of certain enzymes involved in inflammatory responses or cancer cell proliferation.
Comparison with Similar Compounds
Key Observations:
Enzyme Inhibition Potency :
- Compound A (6-benzyl, 4-(4-hydroxyphenyl)) exhibits 81.99% inhibition of α-glucosidase at 1.02 µg/mL, outperforming the standard ascorbic acid (81.18%) . Its benzyl group and para-hydroxyphenyl substituent likely enhance hydrogen bonding and hydrophobic interactions with the enzyme’s active site.
- The absence of a hydroxyl group in the 6-butyl-4-phenyl analog (target compound) may reduce α-glucosidase affinity compared to Compound A, as polar substituents like -OH improve target engagement .
Substituent Effects on Activity :
- Position 6 : Replacing benzyl (Compound A) with butyl (target compound) reduces aromaticity and may decrease binding affinity due to weaker π-π interactions. However, butyl could enhance metabolic stability by reducing susceptibility to oxidative degradation.
- Position 4 : Fluorine (3-fluorophenyl, ) or methoxy (2-methoxyphenyl, ) substituents alter electronic properties and lipophilicity. For example, fluorine’s electronegativity may improve bioavailability, while methoxy groups could hinder binding due to steric bulk.
Target Versatility: The DHPM core can be tailored for different targets. For instance, 4-(4-cyanophenyl) derivatives inhibit neutrophil elastase , whereas 4-aryl-DHPMs with hydroxyl groups target α-glucosidase . This highlights the scaffold’s adaptability.
Molecular Docking and Dynamics Insights
- Compound A : Exhibits a stable binding mode with α-glucosidase (RMSD = 1.7 Å) and a low binding energy (-7.9 kcal/mol), comparable to the standard (-7.8 kcal/mol) . The 4-hydroxyphenyl group forms hydrogen bonds with catalytic residues, while the benzyl group occupies a hydrophobic pocket.
- 6-Butyl-4-phenyl Analog : While docking data are unavailable, the butyl chain’s flexibility might reduce binding precision compared to benzyl. Molecular dynamics simulations would be required to assess stability.
Structure-Activity Relationship (SAR) Trends
Hydrophobic Interactions :
- Benzyl (Compound A) and butyl (target compound) groups at position 6 contribute to hydrophobic interactions, but benzyl’s aromaticity enhances binding in α-glucosidase inhibition .
Polar Substituents :
- Hydroxyl groups at the para position (Compound A) optimize hydrogen bonding, whereas meta-fluoro () or ortho-methoxy () substituents may disrupt these interactions.
Electron-Withdrawing Groups: Cyanophenyl () and trifluoromethyl () groups in elastase inhibitors improve enzyme affinity through dipole interactions, suggesting that electronic effects are target-dependent.
Biological Activity
6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound with a unique bicyclic structure that includes both pyrrolo and pyrimidine moieties. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of various molecular targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 377.4 g/mol. The presence of multiple functional groups suggests significant chemical reactivity and potential biological activity.
Research indicates that this compound acts as a RORc inverse agonist . The interaction between the compound and RORc was assessed using an AlphaScreen assay, which demonstrated its binding affinity at the molecular level. Further studies utilized 293T cells transfected with RORc and a luciferase reporter gene to evaluate the biological effects of the compound.
Biological Activity
The biological activity of 6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be summarized in the following key areas:
1. Inhibition of Cyclin-dependent Kinase 2 (CDK2)
Molecular docking simulations have shown that this compound fits well into the active site of CDK2, forming essential hydrogen bonds that stabilize the interaction. This suggests potential as a CDK2 inhibitor, which is crucial for regulating cell cycle progression.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals insights into their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-benzyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Similar core structure with benzyl substitution | Potential CDK2 inhibitor |
| 6-butyl-3-methyl-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Different alkyl group; lacks benzyloxy | Moderate cytotoxicity |
| 3-methyl-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Simplified structure; lacks bulky groups | Lower biological activity |
This table illustrates how variations in substituents can significantly influence the biological activity of pyrrolopyrimidine derivatives.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : Research has shown that modifications to the pyrimidine core can enhance bioactivity. For example, analogs with specific substitutions exhibited improved potency against various molecular targets .
- In Vivo Studies : In vivo assessments using carrageenan-induced paw edema models have indicated that certain derivatives exhibit notable anti-inflammatory effects compared to standard treatments .
Q & A
Q. What are the established synthetic routes for 6-butyl-4-phenyl-pyrrolo[3,4-d]pyrimidine-2,5-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with precursors like barbituric acid derivatives and substituted phenyl groups. Key steps include cyclization under controlled temperatures (e.g., 80–120°C) and solvent systems (e.g., ethanol or DMF). Catalysts such as p-toluenesulfonic acid may accelerate ring closure. Purification via column chromatography or recrystallization is critical to isolate the compound (≥95% purity). Yield optimization focuses on stoichiometric ratios, inert atmospheres (N₂/Ar), and reaction time adjustments .
Q. Which spectroscopic techniques are recommended for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm) and confirms the fused pyrrolo-pyrimidine core.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₈H₂₁N₃O₂).
- IR Spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹) and NH/OH groups (~3300 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of its enzyme inhibitory potential?
- Methodological Answer :
- Tyrosinase Inhibition Assay : Measure IC₅₀ using L-DOPA as a substrate, comparing activity to kojic acid as a positive control.
- COX-2 Inhibition : Use a fluorometric kit to assess inhibition kinetics, with celecoxib as a reference .
Advanced Research Questions
Q. How do structural modifications at the 6-butyl or 4-phenyl positions influence biological activity, and what SAR strategies are effective?
- Methodological Answer :
- Substituent Effects :
| Position | Modification | Observed Effect (Based on Analogues) | Source |
|---|---|---|---|
| 6-butyl | Replacement with allyl/pentyl | Alters lipophilicity, affecting cell membrane penetration | |
| 4-phenyl | Electron-withdrawing groups (e.g., -Cl, -F) | Enhances enzyme inhibition (e.g., COX-2 IC₅₀ ↓ by 40%) |
- SAR Strategies : Use combinatorial libraries to test substituent variations, followed by QSAR modeling to predict activity .
Q. How should researchers address contradictions in reported biological activities (e.g., varying IC₅₀/EC₅₀ values) across studies?
- Methodological Answer :
- Assay Validation : Standardize protocols (e.g., cell line passage number, incubation time).
- Structural Confirmation : Verify compound purity and stereochemistry via X-ray crystallography.
- Meta-Analysis : Compare data across studies with similar substituents, adjusting for experimental variables (e.g., solvent polarity affecting solubility) .
Q. What computational/experimental approaches elucidate the compound’s mechanism in anticancer or anti-inflammatory contexts?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets like PARP-1 or COX-2 using AutoDock Vina.
- Knockout Models : Use CRISPR-Cas9 to silence target genes in cancer cells, observing proliferation changes.
- Transcriptomics : RNA-seq identifies differentially expressed pathways post-treatment .
Notes
- Synthesis Optimization : Pilot-scale reactions should prioritize green solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Data Reproducibility : Collaborative studies using standardized reference compounds (e.g., NIH/ECACC cell lines) improve cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
